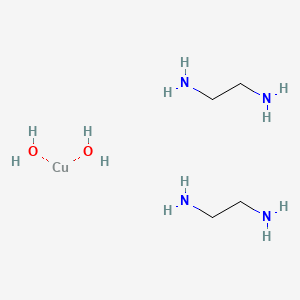

Bis(ethylenediamine)copper(II)hydroxide

CAS No.:

Cat. No.: VC16191678

Molecular Formula: C4H20CuN4O2

Molecular Weight: 219.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H20CuN4O2 |

|---|---|

| Molecular Weight | 219.77 g/mol |

| IUPAC Name | copper;ethane-1,2-diamine;dihydrate |

| Standard InChI | InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2 |

| Standard InChI Key | GMCSKWQVJQQRGT-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)N.C(CN)N.O.O.[Cu] |

Introduction

Bis(ethylenediamine)copper(II)hydroxide is a coordination compound formed by copper(II) ions with ethylenediamine, a type of polyamine. This compound is commonly used in various scientific applications due to its stability and versatility. It is known for its role in assessing cation exchange capacity (CEC) of clays and modifying polyoxoniobates for photocatalytic hydrogen production .

Applications and Uses

Bis(ethylenediamine)copper(II)hydroxide has several applications across different fields:

-

Cation Exchange Capacity (CEC) Evaluation: It is used to assess the CEC of clay materials by copper absorption .

-

Modification of Polyoxoniobates: This compound can modify polyoxoniobates, which are used in photocatalytic hydrogen production .

-

Cellulose Solvation: It serves as a copper(II) complex for cellulose solvation .

-

Biochemical and Physiological Research: It interacts with enzymes, proteins, biomolecules, and cellular processes, making it useful in biochemical and physiological studies .

Safety and Handling

Bis(ethylenediamine)copper(II)hydroxide is classified as a hazardous substance due to its corrosive nature. It poses risks to skin, eyes, and the respiratory system upon contact or inhalation. Proper protective equipment and ventilation are necessary when handling this compound.

Hazard Information

-

Signal Word: Danger

-

Hazard Statements: H314 (causes severe skin burns and eye damage)

Research Findings

Recent research highlights the compound's utility in evaluating the CEC of clays and its potential in modifying polyoxoniobates for photocatalytic applications. Additionally, its role in cellulose solvation and biochemical studies underscores its versatility in scientific research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume